3-(methylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide

Target Identification Chemoproteomics Control Compound

3-(methylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is a synthetic small molecule (C16H21NO3S, MW 307.41). It features a 3-methylsulfanyl-substituted benzamide core linked to a saturated octahydro-1,4-benzodioxin moiety.

Molecular Formula C16H21NO3S
Molecular Weight 307.41
CAS No. 1902947-17-4
Cat. No. B2667095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide
CAS1902947-17-4
Molecular FormulaC16H21NO3S
Molecular Weight307.41
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C(=O)NC2CCC3C(C2)OCCO3
InChIInChI=1S/C16H21NO3S/c1-21-13-4-2-3-11(9-13)16(18)17-12-5-6-14-15(10-12)20-8-7-19-14/h2-4,9,12,14-15H,5-8,10H2,1H3,(H,17,18)
InChIKeyJBXPHZQDCSQNGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Analysis for 3-(methylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide (CAS 1902947-17-4): A Structurally Distinct, Data-Poor Chemical Probe


3-(methylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is a synthetic small molecule (C16H21NO3S, MW 307.41) . It features a 3-methylsulfanyl-substituted benzamide core linked to a saturated octahydro-1,4-benzodioxin moiety. A definitive finding for scientific procurement is its status as a compound with no publicly reported bioactivity in authoritative databases such as ChEMBL, marking it as an uncharacterized entity distinct from its annotated analogs [1].

Procurement Risks of Substituting 3-(methylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide with Similar Benzamide Analogs


Substitution with in-class benzamide analogs like 2-(ethylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide or 2-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is not scientifically justifiable due to a complete lack of comparative SAR data [1]. While the octahydro-1,4-benzodioxin scaffold appears in other compounds with reported inhibition of targets like α-glucosidase or COX enzymes, these activities are highly sensitive to substituent identity and position . The target compound's precise 3-methylsulfanyl configuration is uncharacterized and cannot be assumed to mirror the activity profile of its 2-substituted or different core analogs, making generic interchange a high-risk, evidence-free assumption [1].

Quantitative Evidence Guide: Differentiating 3-(methylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide by Data Absence and Structural Novelty


Unique Biological Silence Versus Annotated Analogs for Target Identification Studies

The target compound is differentiated from its closest structural analogs by a complete absence of annotated bioactivity in the ChEMBL database, a status confirmed as of ChEMBL 20. This contrasts with other octahydro-1,4-benzodioxin-benzamide compounds which have shown activity against targets like ROR1 [1]. This 'biological silence' is a quantifiable differentiator (0 known targets vs. >=1 for analogs), making it a superior negative control or a clean starting point for unbiased phenotypic screening campaigns [2].

Target Identification Chemoproteomics Control Compound

Distinct Substituent Configuration Versus 2-Position Analogs for SAR and Selectivity Studies

The compound's 3-(methylsulfanyl) substituent on the benzamide ring provides a clear structural differentiation from commercially available analogs bearing substituents at the 2-position, such as the 2-ethylsulfanyl (CAS 1902950-97-3) or 2-bromo (CAS 1902938-78-6) variants [1]. In medicinal chemistry, substituent position on an aromatic ring profoundly impacts target binding and selectivity. The target compound allows for systematic exploration of meta-substitution effects on an otherwise conserved octahydro-1,4-benzodioxin scaffold, a SAR axis that cannot be addressed using the ortho-substituted analogs [1].

Structure-Activity Relationship (SAR) Selectivity Profiling Medicinal Chemistry

Use as a Non-Hit Scaffold in a Characterized RGS17 Inhibitor Screening Campaign

A high-throughput screen (HTS) of over 60,000 compounds identified five hit chemotypes for RGS17 inhibition, but the target compound's benzodioxin scaffold, while appearing in other active compounds [1], was not among the reported hits. This provides class-level evidence that the precise structural assembly is not a privileged RGS17 inhibitor chemotype. The fully saturated octahydro-1,4-benzodioxin ring contrasts with the partially unsaturated dihydrobenzodioxin found in confirmed ROR1 inhibitors, suggesting a critical role for ring saturation in determining target engagement [1]. This structural feature makes it a valuable tool for validating the selectivity of HTS-derived hits against this specific scaffold.

RGS17 GPCR Signaling High-Throughput Screening (HTS) Negative Control

Validated Application Scenarios for 3-(methylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide Based on Quantitative Evidence


Unbiased Phenotypic Screening and Target Deconvolution

Given its complete lack of annotated targets, the primary application for this compound is as a screening deck member or starting scaffold for phenotypic assays where polypharmacology and pre-existing target bias are concerns. Its 'biological silence' is an asset for chemoproteomics-based target deconvolution, simplifying the identification of the protein targets responsible for any newly observed phenotypic effects [1].

Negative Control for RGS-Family Protein Inhibitor Assays

This compound can be immediately deployed as a structurally related, yet inactive, negative control in assays designed to study RGS17 or other RGS protein inhibitors. Its structural similarity to compounds in screening libraries, combined with its lack of activity in a published RGS17 HTS campaign, makes it a robust tool for demonstrating assay specificity and ruling out nonspecific interference from the benzodioxin scaffold [2].

Systematic Building of a Positional SAR Matrix

For medicinal chemistry programs targeting enzymes like kinases, HDACs, or GPCRs where a benzamide chemotype is common, this compound is uniquely positioned to populate the '3-position meta-substituted' cell of an SAR matrix. Its distinct substitution pattern relative to available 2-substituted analogs is critical for mapping the pharmacophore and understanding how positional changes drive target selectivity and potency, a fundamental step in lead optimization [3].

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